molecular formula C10F8N4 B14624124 4,4'-[(E)-Diazenediyl]bis(tetrafluoropyridine) CAS No. 57310-44-8

4,4'-[(E)-Diazenediyl]bis(tetrafluoropyridine)

Cat. No.: B14624124
CAS No.: 57310-44-8
M. Wt: 328.12 g/mol
InChI Key: UXXJLUMNSZLLDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-[(E)-Diazenediyl]bis(tetrafluoropyridine) is a fluorinated pyridine derivative known for its unique chemical properties. The compound features a diazenediyl linkage between two tetrafluoropyridine rings, making it a valuable subject for various chemical and industrial applications. The presence of fluorine atoms in the aromatic ring imparts distinct physical, chemical, and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(E)-Diazenediyl]bis(tetrafluoropyridine) typically involves the nucleophilic substitution of fluorine atoms in tetrafluoropyridine derivatives. One common method is the reaction of pentafluoropyridine with appropriate nucleophiles under basic conditions, such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at reflux . This reaction yields 4-substituted tetrafluoropyridine derivatives, which can then be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of 4,4’-[(E)-Diazenediyl]bis(tetrafluoropyridine) often involves large-scale synthesis using high-yield methods. The use of effective fluorinating reagents and reliable fluorination technology ensures the efficient production of the compound. The accumulation of advanced knowledge in fluorine chemistry has accelerated developments in this field, making the industrial synthesis of fluorinated pyridines more feasible .

Chemical Reactions Analysis

Types of Reactions

4,4’-[(E)-Diazenediyl]bis(tetrafluoropyridine) undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound is highly reactive towards nucleophilic substitution due to the presence of electron-withdrawing fluorine atoms.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4,4’-[(E)-Diazenediyl]bis(tetrafluoropyridine) involves its interaction with molecular targets through nucleophilic substitution reactions. The electron-withdrawing fluorine atoms enhance the compound’s reactivity towards nucleophiles, facilitating the formation of various derivatives. The specific molecular targets and pathways involved depend on the context of its application, such as in biological systems or industrial processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-[(E)-Diazenediyl]bis(tetrafluoropyridine) is unique due to its diazenediyl linkage and the presence of multiple fluorine atoms, which impart distinct chemical properties.

Properties

CAS No.

57310-44-8

Molecular Formula

C10F8N4

Molecular Weight

328.12 g/mol

IUPAC Name

bis(2,3,5,6-tetrafluoropyridin-4-yl)diazene

InChI

InChI=1S/C10F8N4/c11-1-5(2(12)8(16)19-7(1)15)21-22-6-3(13)9(17)20-10(18)4(6)14

InChI Key

UXXJLUMNSZLLDC-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=NC(=C1F)F)F)F)N=NC2=C(C(=NC(=C2F)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.